N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Overview
Description
N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, commonly known as ATZ, is a synthetic compound that has been widely used in scientific research due to its unique properties. ATZ is a thiazole derivative that has a molecular weight of 233.3 g/mol and a chemical formula of C11H16N2O2S. This compound has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Thiazole Derivatives and Scientific Research
Biological Activities of Thiazoles : Thiazole derivatives have been identified for their wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These properties make them valuable in the search for new therapeutic agents with potential applications in treating numerous conditions with lesser side effects (Leoni et al., 2014).
Pharmacological Applications : The pharmacological applications of thiazole derivatives are vast, with efforts focused on modulating enzymes related to metabolism and targeting specific receptors to achieve desired therapeutic outcomes. The structural versatility of thiazole rings allows for the development of novel compounds targeting various diseases, highlighting the potential of these derivatives in medicinal chemistry and drug development (Leoni et al., 2014).
Antibacterial Activity : Thiazole compounds exhibit significant antibacterial activity against a variety of bacteria and pathogens, making them important candidates for developing new antimicrobial agents. Research on thiazole derivatives aims to understand their mechanism of action and enhance their effectiveness against resistant strains, thereby contributing to the fight against infectious diseases (Mohanty et al., 2021).
Therapeutic Versatility : Imidazo[2,1-b]-thiazoles, a subgroup within the thiazole family, demonstrate a promising array of pharmacological activities, underscoring the therapeutic versatility of thiazole derivatives. These activities span across various domains, including antimicrobial, antitumor, and antidiabetic effects, showcasing the potential of thiazole-based compounds in addressing a range of health conditions (Shareef et al., 2019).
properties
IUPAC Name |
N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6(13)7-5-11-9(15-7)12-8(14)10(2,3)4/h5H,1-4H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAMSJQKSBSVHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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